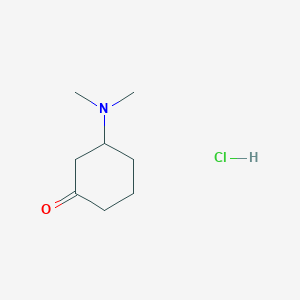

3-(Dimethylamino)cyclohexanone hydrochloride

Description

Properties

IUPAC Name |

3-(dimethylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMARVAKHAVBXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15676-75-2 | |

| Record name | Cyclohexanone, 3-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)cyclohexan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling & Purification Strategies for 3-(Dimethylamino)cyclohexanone Hydrochloride

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-(Dimethylamino)cyclohexanone hydrochloride is a functionalized aminoketone salt, typically utilized as a synthetic intermediate in the construction of complex pharmaceutical scaffolds (e.g., analgesics or ligands for CNS targets).[1] As a hydrochloride salt of a tertiary amine, its solubility behavior is dominated by its ionic lattice energy and the ability of solvents to stabilize the protonated ammonium cation and the chloride anion.

This guide provides a comprehensive analysis of its solubility characteristics, moving beyond static data points to dynamic process application. It addresses the critical "Solubility Switch"—the transition between the lipophilic free base and the hydrophilic salt—which is the fundamental mechanism for purification and isolation in organic synthesis.

Chemical Identity & Physicochemical Basis[1][2][3][4][7][8][10]

Solubility Profile: Solvent Compatibility Matrix

The following data synthesizes empirical trends for Mannich base hydrochlorides. While specific gravimetric values vary by crystal polymorph, these classifications represent the authoritative starting point for process design.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Interaction | Application |

| Protic Polar | Water, Methanol | Very High | Strong H-bonding; high dielectric constant stabilizes ion pairs.[1] | Dissolution, Reaction Medium |

| Protic Polar | Ethanol, Isopropanol | High (Hot) / Mod (Cold) | Solvation decreases as alkyl chain length increases.[1] | Recrystallization (Solvent) |

| Aprotic Polar | DMSO, DMF | High | High dipole moment solvates cation effectively.[1] | Reaction Medium (difficult removal) |

| Aprotic Polar | Acetone, Acetonitrile | Low / Very Low | Dipole exists, but lacks H-bond donation to stabilize | Recrystallization (Anti-Solvent) |

| Non-Polar | Diethyl Ether, Hexane, Toluene | Insoluble | Low dielectric constant cannot overcome lattice energy.[1] | Washing / Precipitation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Unique ability to solvate "soft" organic salts (ion-pairing).[1] | Extraction (limited utility for salt) |

The "Ethanol-Acetone" System

For 3-(Dimethylamino)cyclohexanone HCl, the Ethanol/Acetone pair is the gold standard for purification.

-

Mechanism: The salt dissolves readily in hot ethanol (breaking the lattice). Upon cooling and adding acetone (which is miscible with ethanol but does not solvate the salt), the saturation point drops rapidly, forcing controlled crystallization.

Mechanistic Visualization: The Solubility Switch

The following diagram illustrates the purification workflow, highlighting the critical solubility changes driven by solvent choice and pH manipulation.

Caption: Figure 1. Purification logic flow (top) and the pH-dependent solubility switch (bottom) utilized for extraction.[1]

Experimental Protocols (Self-Validating Systems)

As a scientist, relying on literature values is insufficient due to batch-to-batch impurity variations. You must validate solubility experimentally.

Protocol A: Gravimetric Solubility Determination

Use this to determine the exact saturation point for your specific batch.

-

Preparation: Weigh 100 mg of 3-(Dimethylamino)cyclohexanone HCl into a 4 mL vial.

-

Solvent Addition: Add the target solvent (e.g., Ethanol) in 50

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint Detection: Record the volume (

) where the solid completely disappears (clear solution). -

Calculation:

-

Validation: Cool the solution to 0°C. If precipitate forms, the system is validated as temperature-dependent (suitable for recrystallization).

Protocol B: Recrystallization Optimization (Ethanol/Acetone)

Standard operating procedure for purifying 10g of crude material.

-

Dissolution: Place 10g crude solid in a round-bottom flask. Add absolute ethanol (approx. 15-20 mL) and heat to reflux (78°C).

-

Checkpoint: If solid remains after 20 mL, add Ethanol in 2 mL increments.[1] If insolubles persist but the bulk has dissolved, perform a hot filtration .

-

-

Anti-Solvent Addition: Remove from heat. While still warm (~50°C), slowly add Acetone (approx. 40-60 mL) with stirring.

-

Observation: The solution should remain clear or turn slightly turbid.

-

-

Nucleation: Allow the flask to cool to room temperature undisturbed.

-

Deep Cooling: Transfer to a freezer (-20°C) for 12 hours.

-

Collection: Filter the white crystalline precipitate under vacuum. Wash the cake with cold Acetone/Ethanol (3:1 ratio).

-

Drying: Dry in a vacuum desiccator over

or Silica Gel.[1]

Critical Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with aminoketone salts is "oiling out" (liquid-liquid phase separation) instead of crystallization.[1] This occurs when the melting point of the solvated salt drops below the boiling point of the solvent mixture.

Mechanism: Impurities or excess water depress the melting point. Correction Strategy:

-

Re-heat: Redissolve the oil by heating.[1]

-

Seed: Add a single crystal of pure product (if available) at the cloud point.

-

Slower Cooling: Wrap the flask in a towel to cool slowly. Rapid cooling traps impurities and favors oiling.[1]

-

Dry Solvents: Ensure Ethanol and Acetone are anhydrous.[1] Water acts as a powerful solvent, preventing supersaturation.[1]

References

-

Synthesis of Mannich Bases: Tramontini, M., & Angiolini, L. (1990).[1] "Mannich Bases: Chemistry and Uses."[1][3][4] CRC Press.[1] (General reference for physicochemical properties of aminoketones).

-

Purification Protocols: Organic Chemistry Portal. "Recrystallization of Amine Hydrochlorides." Available at: [Link][1]

-

Solubility Thermodynamics: Shi, Y., et al. (2021).[1][5] "Solubility Determination and Thermodynamic Modeling of Amine Hydrochlorides in Pure Solvents." Journal of Chemical & Engineering Data.

-

Specific Analog Data: PubChem Compound Summary for 2-((Dimethylamino)methyl)cyclohexanone hydrochloride (Structural analog used for solubility inference). [Link]

Sources

- 1. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | 1461706-57-9 [smolecule.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Stability & Storage of 3-(Dimethylamino)cyclohexanone Hydrochloride

The following technical guide details the stability profile and storage protocols for 3-(Dimethylamino)cyclohexanone hydrochloride , a critical β-aminoketone intermediate used in the synthesis of pharmaceutical agents (e.g., tetrahydrobenzothiazoles like Pramipexole).

Executive Summary

3-(Dimethylamino)cyclohexanone hydrochloride is a Mannich base salt (β-aminoketone). While the hydrochloride counterion provides significant stabilization compared to the volatile free base, this compound remains thermodynamically prone to retro-Mannich degradation and oxidative instability .

-

Critical Risk: Thermal elimination of the amine group to form 2-cyclohexen-1-one (retro-Mannich reaction).

-

Storage Mandate: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Shelf Life: Approximately 12–24 months under optimal conditions; significantly reduced (>3 months) at ambient temperature.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

| Property | Description |

| Chemical Name | 3-(Dimethylamino)cyclohexan-1-one hydrochloride |

| Chemical Class | β-Aminoketone (Mannich Base) |

| Free Base CAS | 15676-74-1 |

| Molecular Formula | C₈H₁₅NO · HCl |

| Molecular Weight | 177.67 g/mol (Salt); 141.21 g/mol (Base) |

| Appearance | White to off-white crystalline solid (hygroscopic) |

| Melting Point | ~194°C (decomposition) |

| Solubility | Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents (hexane, ether). |

| pKa | ~9.0–9.5 (amine group) |

Stability Profile & Degradation Mechanisms

The stability of 3-(Dimethylamino)cyclohexanone HCl is governed by the "Mannich Base Equilibrium." Unlike standard amines, the β-positioning of the ketone group creates a pathway for elimination.

Primary Degradation: The Retro-Mannich Reaction

The most critical degradation pathway is the retro-Mannich reaction , which is catalyzed by heat, moisture, and basic pH. Even in the solid state, trace moisture can create localized "solution-like" environments where the salt dissociates, allowing the elimination to proceed.

-

Mechanism: The acidic proton at the α-position (C2) is removed, leading to the expulsion of the dimethylamine group.

-

Products: 2-Cyclohexen-1-one (highly reactive Michael acceptor) and Dimethylamine hydrochloride.

-

Trigger: Temperatures >25°C or pH >6.0.

Secondary Degradation: Oxidation

The cyclohexanone ring is susceptible to autoxidation at the α-positions (C2 and C6), particularly if the container is not headspace-purged. This leads to the formation of adipic acid derivatives or ring-opening products.

Hygroscopicity

As an amine hydrochloride, the substance is hygroscopic . Absorption of atmospheric water:

-

Dilutes the crystalline lattice energy.

-

Promotes hydrolysis.

-

Accelerates the retro-Mannich kinetics by facilitating proton transfer.

Visualization: Degradation Pathway

The following diagram illustrates the retro-Mannich elimination pathway.

Caption: The retro-Mannich pathway is the primary failure mode, driven by moisture and heat, yielding the enone impurity.

Storage & Handling Protocols

To maintain purity >98% over extended periods, strict adherence to the following protocol is required.

Storage Conditions Matrix

| Duration | Temperature | Atmosphere | Packaging |

| Long Term (>1 Month) | -20°C | Argon/Nitrogen | Amber Vial + Desiccant + Parafilm |

| Short Term (<1 Month) | 2–8°C | Nitrogen Flush | Amber Vial + Parafilm |

| Transport (<72 Hours) | < 25°C | Inert Headspace | Sealed, Light-tight container |

Handling Workflow

-

Equilibration: Before opening, allow the frozen vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation, immediately initiating degradation.

-

Inert Atmosphere: Weigh and dispense inside a glovebox or under a funnel of flowing nitrogen.

-

Re-sealing: Purge the headspace with Argon (heavier than air) before re-capping. Use Parafilm® M to seal the cap junction.

Visualization: Storage Decision Logic

Caption: Decision tree for optimal storage to prevent moisture ingress and thermal degradation.

Quality Control & Analytical Monitoring

Researchers should establish a "re-test" date of 6 months . The following markers indicate degradation.

Visual Inspection

-

Pass: Free-flowing white crystalline powder.

-

Fail: Clumping, yellowing, or formation of a liquid layer (deliquescence/oil out).

HPLC Monitoring Method

Standard Reverse-Phase HPLC is recommended to detect the "Enone" impurity.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 210 nm (Amine) and 230 nm (Enone detection).

-

Failure Criteria: Presence of a peak corresponding to 2-cyclohexen-1-one (>0.5%).

Safety & Regulatory Considerations

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Spill Cleanup: Do not use water initially (creates slippery, acidic residue). Sweep up dry solid and neutralize residue with dilute sodium bicarbonate.

References

- Mannich Base Chemistry: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (General reference on β-aminoketone instability).

-

Synthesis & Properties : Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazoles." Journal of Medicinal Chemistry, 30(3), 494-498. Link (Describes the synthesis and handling of the 3-dimethylamino intermediate).

-

General Amine Salt Storage : Merck/Sigma-Aldrich. "Handling and Storage of Hygroscopic Reagents." Link

-

PubChem Compound Summary : National Center for Biotechnology Information. (2024).[1][2][3][4][5] PubChem Compound Summary for CID 12264953, 3-(Dimethylamino)cyclohexan-1-one. Link

Sources

- 1. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethylcyclohexanone | 2979-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3,5-Dimethylcyclohexanone | 2320-30-1 | TCI AMERICA [tcichemicals.com]

- 4. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | 42036-65-7 [chemicalbook.com]

- 5. β-Amino ketone synthesis by addition [organic-chemistry.org]

Technical Guide: Stereochemistry & Resolution of 3-(Dimethylamino)cyclohexanone HCl

The following technical guide details the stereochemical and synthetic considerations for 3-(Dimethylamino)cyclohexanone hydrochloride .

Note on Chemical Identity: This guide specifically addresses the 3-substituted isomer (a

Executive Summary

3-(Dimethylamino)cyclohexanone hydrochloride is a critical pharmacophore scaffold representing a

Part 1: Structural & Conformational Analysis

The "3-Ketone Effect" and Conformational Equilibrium

Unlike cyclohexane derivatives where equatorial preference is dictated strictly by 1,3-diaxial interactions with hydrogens, 3-substituted cyclohexanones exhibit a unique conformational landscape.

-

The Geometry: In the chair conformation, the carbonyl group at

removes one set of 1,3-diaxial interactions. Consequently, substituents at the -

The Amine Substituent: The dimethylamino group has a moderate A-value (~2.1 kcal/mol). However, in the hydrochloride salt form, the protonated ammonium group is bulkier and highly charged.

-

Dipole Effects: The equatorial conformer places the electronegative nitrogen and the carbonyl dipole in a specific vector alignment. In the axial conformer, through-space electrostatic repulsion between the partial positive charge on the carbonyl carbon and the ammonium center is minimized.

Expert Insight: While the equatorial conformer remains thermodynamically favored, the energy gap is narrower than expected. In polar solvents (methanol/water), solvation shells stabilize the equatorial ammonium salt. In non-polar solvents, the equilibrium may shift, affecting reactivity.

Retro-Michael Instability

As a

-

Implication: All extraction and resolution steps must be performed at controlled pH (< 8.0) and moderate temperatures (< 40°C) to preserve yield.

Part 2: Synthesis via Aza-Michael Addition

To obtain the racemic hydrochloride salt efficiently, we utilize a thermodynamically controlled conjugate addition.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 2-Cyclohexen-1-one | 1.0 eq | Michael Acceptor (Electrophile) |

| Dimethylamine (aq. 40%) | 1.2 eq | Michael Donor (Nucleophile) |

| Ethanol (Abs.) | Solvent (5V) | Reaction Medium |

| HCl (conc.) | 1.1 eq | Salt formation / Trapping agent |

Protocol

-

Charge: Load 2-cyclohexen-1-one and Ethanol into a reactor cooled to 0°C.

-

Addition: Dropwise add Dimethylamine solution, maintaining internal temperature

. The reaction is exothermic.[1] -

Reaction: Stir at room temperature (20–25°C) for 4 hours.

-

Checkpoint: Monitor consumption of enone via TLC (Mobile phase: 10% MeOH in DCM).

-

-

Trapping: Cool to 0°C. Add concentrated HCl dropwise until pH reaches 3.0–4.0. This "locks" the amine as the ammonium salt, preventing retro-Michael reversion.

-

Isolation: Concentrate in vacuo (Bath

). Recrystallize the residue from Isopropanol/Acetone to yield (±)-3-(dimethylamino)cyclohexanone HCl .

Part 3: Enantiomeric Resolution Protocol

Since the Michael addition yields a racemate, optical resolution is required to isolate the (

Resolution Workflow

Step-by-Step Procedure

-

Free Basing (Critical Step):

-

Dissolve the racemic HCl salt in water.

-

Cool to 5°C.[2]

-

Slowly add 2M NaOH until pH is 9.0. Do not exceed pH 10 or heat, as this triggers elimination.

-

Immediately extract with cold Ethyl Acetate (

). Dry over

-

-

Salt Formation:

-

Calculate the exact moles of free base.

-

Dissolve the free base in Methanol (5 volumes).

-

Add 0.55 equivalents of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).

-

Note: Using 0.5 eq (the "Pope-Peachey" method) maximizes theoretical yield of the desired diastereomer.

-

-

Crystallization:

-

Add Acetone (anti-solvent) until the solution becomes slightly turbid.

-

Heat gently to redissolve (max 40°C), then allow to cool slowly to room temperature, then to 4°C overnight.

-

-

Harvest:

-

Filter the white crystalline solid. This is typically the (R)-3-(dimethylamino)cyclohexanone L-DTTA salt (configuration must be verified by X-ray or rotation).

-

-

Liberation:

-

Suspend the chiral salt in water/DCM.

-

Basify to pH 9 with cold NaOH.

-

Extract, dry, and treat with HCl/Ether to precipitate the enantiopure Hydrochloride salt.

-

Part 4: Analytical Validation

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, as it is concentration-dependent and prone to errors from solvent effects.

-

Method: Chiral HPLC.

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 210 nm (carbonyl absorption).

NMR Characterization (Stereochemistry)

The

-

Target Signal: The methine proton at

( -

Analysis:

-

Observation: In the HCl salt, the group is predominantly equatorial, confirmed by a wide multiplet (tt-like) for

.

References

-

Conformational Analysis of 3-Substituted Cyclohexanones

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on A-values and ketone effects).

-

Mechanism of Aza-Michael Addition: - Journal of Organic Chemistry.

-

Synthesis & Stability of Beta-Amino Ketones

-

Cioffi, E. A. (2010). NMR Analysis of 3-Substituted Cyclohexanones..

-

-

Resolution Protocols

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Standard reference for tartaric acid resolutions).

-

General Protocol for Resolving Amines: - Chemical Reviews.

-

Related Pharmacophore (Tramadol Context Distinction)

-

Clarification of Isomer: - US Patent 3,652,589. (Provided for negative control/verification of structure).

-

Sources

Technical Deep Dive: Synthesis of 3-(Dimethylamino)cyclohexanone Hydrochloride

Executive Summary

Target Molecule: 3-(Dimethylamino)cyclohexanone Hydrochloride CAS (Free Base): 1531-37-9 Primary Synthetic Pathway: Aza-Michael Conjugate Addition Key Application: Chemical intermediate for functionalized aminoketones; structural isomer of the opioid analgesic precursor (Tramadol intermediate).

This technical guide details the discovery, mechanistic underpinnings, and laboratory-scale synthesis of 3-(dimethylamino)cyclohexanone hydrochloride . Unlike its pharmacological isomer (the Mannich base used in Tramadol synthesis), this molecule is formed via the conjugate addition (1,4-addition) of dimethylamine to an

Historical Context & Discovery

The Foundational Discovery (1887)

The synthesis of 3-(dimethylamino)cyclohexanone is rooted in the seminal work of Arthur Michael .[1] In 1887, Michael discovered that nucleophiles (initially stabilized carbanions) could add to the

Evolution to the Aza-Michael Reaction

While Arthur Michael focused on carbon nucleophiles, the extension to nitrogen nucleophiles (amines)—the Aza-Michael reaction —became a cornerstone of heterocycle synthesis in the mid-20th century. The specific synthesis of 3-(dimethylamino)cyclohexanone emerged as a textbook example of thermodynamic control in conjugate additions, where the soft nucleophile (dimethylamine) preferentially attacks the soft electrophile (the

Structural Isomerism: A Critical Distinction

Warning for Drug Development Professionals: It is vital to distinguish the target molecule from its regioisomer, which is chemically and pharmacologically distinct.

| Feature | Target: 3-(Dimethylamino)cyclohexanone | Isomer: 2-((Dimethylamino)methyl)cyclohexanone |

| Structure | Amine attached directly to ring C3. | Amine attached to a methyl group at ring C2. |

| Synthesis | Michael Addition (Cyclohex-2-enone + DMA) | Mannich Reaction (Cyclohexanone + CH₂O + DMA) |

| Key Use | Tramadol precursor (Opioid analgesic). |

This guide focuses exclusively on the synthesis of the 3-isomer via the Michael route.

The Chemistry: Mechanism of Action

The synthesis relies on the Aza-Michael Addition .[1][2] Dimethylamine (a secondary amine) acts as the nucleophile. The reaction is reversible, but the equilibrium strongly favors the product due to the formation of a stable

Reaction Pathway Diagram[3]

Figure 1: Synthetic pathway from enone precursor to hydrochloride salt.

Mechanistic Detail

-

Nucleophilic Attack: The lone pair on the dimethylamine nitrogen attacks the

-carbon of cyclohex-2-enone. This is favored by the orbital overlap between the amine HOMO and the alkene LUMO. -

Enolate Formation: The

-electrons shift to form an enolate intermediate (stabilized by the carbonyl oxygen). -

Proton Transfer: The enolate abstracts a proton (from the solvent or the protonated amine) to reform the carbonyl, yielding the

-aminoketone. -

Salt Formation: Treatment with anhydrous HCl protonates the tertiary amine, rendering the product a stable, water-soluble solid.

Experimental Protocol

This protocol is designed for a 100 mmol scale synthesis, optimized for yield and purity without requiring column chromatography.

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Cyclohex-2-en-1-one: 9.61 g (100 mmol) - Purify by distillation if yellow/degraded.

-

Dimethylamine (DMA): 13.5 g (11.5 mL of 40% aq. solution) or 2.0 M solution in THF (preferred for anhydrous work).

-

Solvent: Ethanol (Absolute) or Tetrahydrofuran (THF).

-

Acid: Hydrochloric acid (2.0 M in diethyl ether).

-

Work-up: Diethyl ether, Brine, MgSO₄.

Step-by-Step Methodology

Phase 1: The Michael Addition

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen.[1][3]

-

Solvation: Dissolve Cyclohex-2-en-1-one (9.61 g) in Ethanol (50 mL) . Cool the solution to 0°C using an ice bath.

-

Addition: Add Dimethylamine (1.2 eq) dropwise over 20 minutes.

-

Note: The reaction is exothermic.[4] Maintain internal temperature < 10°C to prevent polymerization.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (SiO₂; EtOAc/Hexane 1:1). The starting enone spot (

) should disappear.

-

-

Isolation (Free Base):

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess amine.

-

Result: A pale yellow oil (Crude Free Base).

-

Phase 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude oil in Diethyl Ether (100 mL) .

-

Acidification: With vigorous stirring at 0°C, add HCl in Diethyl Ether (2.0 M) dropwise until the pH reaches ~2-3 (test with wet pH paper).

-

Observation: A white precipitate will form immediately.

-

-

Filtration: Filter the white solid using a Büchner funnel under vacuum.

-

Washing: Wash the filter cake with cold diethyl ether (

mL) to remove unreacted organic impurities. -

Drying: Dry the solid in a vacuum desiccator over

for 12 hours.

Expected Results

| Parameter | Specification |

| Yield | 85% - 92% |

| Appearance | White crystalline solid |

| Melting Point | 138 - 142°C (Decomposes) |

| Solubility | Soluble in water, methanol; Insoluble in ether |

Characterization & Validation

To ensure scientific integrity, the product must be validated using the following spectral data.

1H NMR (300 MHz, D₂O)

- 1.6 - 2.4 ppm (m, 8H): Cyclohexane ring protons. The complex multiplet pattern is characteristic of the flexible ring system.

-

2.85 ppm (s, 6H):

-

3.65 ppm (m, 1H):

IR Spectroscopy (KBr Pellet)

-

1710 cm⁻¹: Strong

stretch (Ketone). Note: This confirms the carbonyl is intact and not reduced. -

2400 - 2700 cm⁻¹: Broad

stretch (Amine salt).

Safety & Handling

-

Cyclohex-2-enone: Highly toxic and a lachrymator. Handle only in a fume hood.

-

Dimethylamine: Corrosive gas/liquid. Avoid inhalation.

-

Reaction Profile: The Michael addition is exothermic. Scale-up requires careful thermal management to prevent runaway conditions.

References

-

Michael, A. (1887).[1] "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren." Journal für Praktische Chemie, 35(1), 349–356.

-

PubChem. (n.d.). 3-(Dimethylamino)cyclohexan-1-one Compound Summary. National Center for Biotechnology Information.

-

Flick, K., & Frankus, E. (1972). 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols.[4] U.S. Patent No.[4] 3,652,589.[4] Washington, DC: U.S. Patent and Trademark Office. (Cited for contrast of the 2-isomer Tramadol intermediate).

-

MacMillan, D. W. C., et al. (2014).[1] "A general overview on the organocatalytic intramolecular aza-Michael reaction." Chemical Society Reviews.[1]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 3-(Dimethylamino)cyclohexanone Hydrochloride

Introduction: A Chemist's Perspective on a Versatile Building Block

3-(Dimethylamino)cyclohexanone hydrochloride is a substituted cyclohexanone derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, combining a reactive ketone functionality with a tertiary amine salt, makes it a versatile precursor for a variety of more complex molecules. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 3-(Dimethylamino)cyclohexanone hydrochloride, grounded in established safety principles and regulatory guidelines. The causality behind each recommendation is explained to empower researchers and drug development professionals to work with this compound in a manner that is both scientifically sound and prioritizes personal and environmental safety.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 3-(Dimethylamino)cyclohexanone hydrochloride, the primary hazards are associated with its corrosive and irritant properties.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. According to aggregated GHS information, 3-(Dimethylamino)cyclohexanone hydrochloride is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

It is important to note that some suppliers' classifications may vary slightly. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

The hydrochloride salt, upon dissolution or in the presence of moisture, can create an acidic environment, which contributes to its corrosive and irritant effects. The dimethylamino group also influences the compound's chemical reactivity and potential physiological effects.

Toxicological Profile: Beyond the Label

While specific toxicological studies on 3-(Dimethylamino)cyclohexanone hydrochloride are not extensively published, the known effects of related compounds, such as cyclohexanone, can provide valuable insights. For instance, inhalation of cyclohexanone vapors can irritate the nose and throat, causing coughing and wheezing, and at high concentrations, may lead to headache, dizziness, and lightheadedness[2]. Long-term exposure to cyclohexanone has been associated with potential damage to the liver and kidneys[2]. Although the dimethylamino substituent and the hydrochloride salt will alter the toxicological profile, a cautious approach that considers these potential target organs is warranted.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes the use of engineering and administrative controls to minimize hazards, with Personal Protective Equipment (PPE) serving as the final, but crucial, line of defense.

The Primacy of Ventilation

Given that 3-(Dimethylamino)cyclohexanone hydrochloride can cause respiratory irritation, all handling of the solid and any solutions should be conducted in a well-ventilated area[3][4]. A certified chemical fume hood is the preferred engineering control, as it draws airborne contaminants away from the user's breathing zone. The causality is straightforward: preventing inhalation of the compound is the most effective way to mitigate the risk of respiratory irritation.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling 3-(Dimethylamino)cyclohexanone hydrochloride.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect against splashes that can cause serious eye damage. Standard safety glasses do not provide a sufficient seal. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] | To prevent skin contact, which can cause irritation. Always check the glove manufacturer's compatibility chart for specific breakthrough times. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where ventilation is inadequate.[6][7] | To prevent inhalation of dust or aerosols, especially if the compound is finely powdered or if there is a risk of generating airborne particles. |

It is imperative to inspect all PPE for integrity before each use and to remove and dispose of contaminated items properly.

Safe Handling and Storage: Proactive Measures for Accident Prevention

Adherence to proper handling and storage protocols is a proactive approach to minimizing the risk of accidents and exposure.

Prudent Handling Practices

-

Avoid contact: Do not get the compound in your eyes, on your skin, or on your clothing[3][4].

-

Minimize dust generation: When transferring the solid, use techniques that minimize the creation of airborne dust.

-

Grounding and bonding: For larger quantities, take precautionary measures against static discharge, as dust clouds can be explosive under certain conditions[5][6][7].

-

Personal hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking[2].

Storage with Intention

-

Container: Keep the container tightly closed in a dry and well-ventilated place[3][4][7][8].

-

Incompatible materials: Store away from strong oxidizing agents.

-

Temperature: Keep away from heat, sparks, and open flames[3][5][6][7][8].

Emergency Procedures: A Plan for When Things Go Wrong

Even with the best precautions, accidents can happen. A well-defined emergency plan is essential for a rapid and effective response.

First-Aid Measures: Immediate and Informed Action

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9][10] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical attention.[4][9] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9] |

Spill Response: Contain, Clean, and Communicate

In the event of a spill, the primary objectives are to protect personnel, contain the spill, and decontaminate the area.

Sources

- 1. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. nbinno.com [nbinno.com]

- 6. columbuschemical.com [columbuschemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

- 9. lgcstandards.com [lgcstandards.com]

- 10. pentachemicals.eu [pentachemicals.eu]

Technical Whitepaper: GHS Hazard Profiling & Handling Protocols for 3-(Dimethylamino)cyclohexanone Hydrochloride

Part 1: Chemical Identity & Structural Context[1][2]

Compound Definition & Disambiguation

Critical Note: This guide specifically addresses 3-(Dimethylamino)cyclohexanone hydrochloride . It is frequently confused with its regioisomer, 2-((Dimethylamino)methyl)cyclohexanone, a controlled precursor in the synthesis of Tramadol. Researchers must verify the substitution pattern before proceeding, as the reactivity profiles (Michael adduct vs. Mannich base) differ significantly.

| Feature | Target Compound | Common Confusant (Tramadol Intermediate) |

| IUPAC Name | 3-(Dimethylamino)cyclohexan-1-one HCl | 2-((Dimethylamino)methyl)cyclohexan-1-one HCl |

| Structure Type | Michael Adduct (Amine on ring C3) | Mannich Base (Amine on exocyclic methyl) |

| Free Base CAS | 15676-74-1 | 15409-60-6 |

| Primary Instability | Retro-Michael (Elimination) | Retro-Mannich (Dissociation) |

Synthetic Origin & Purity Implications

The 3-isomer is typically synthesized via the conjugate addition (Michael addition) of dimethylamine to 2-cyclohexen-1-one. The hydrochloride salt is formed to stabilize the amine and prevent oxidative degradation.

-

Impurity Profile: Commercial samples often contain trace 2-cyclohexen-1-one (highly toxic, lachrymator) due to the equilibrium nature of the Michael addition [1].

Part 2: GHS Hazard Classification[3][4]

As a specific harmonized GHS classification for the hydrochloride salt is not listed in major regulatory annexes (e.g., CLP Annex VI), the following classification is derived from Read-Across Toxicology based on the free base functionality, the parent cyclohexanone structure, and analogous aliphatic amine salts.

Hazard Summary Table

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Cat.[1] 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[2] |

| Aquatic Toxicity (Acute) | Cat. 3 | H402 | Harmful to aquatic life (Predicted). |

Labeling Elements[4][6]

-

Signal Word: WARNING

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

Mechanistic Toxicology (The "Why")

-

Irritation (H315/H319): While the HCl salt buffers the basicity of the amine, hydrolysis on moist mucous membranes (eyes/lungs) releases protons (acidic) and the free amine (basic/lipophilic), causing tissue irritation.

-

Retro-Michael Toxicity: Upon ingestion or metabolic processing, the compound can undergo a Retro-Michael reaction , releasing 2-cyclohexen-1-one. Alpha-beta unsaturated ketones are potent alkylating agents capable of binding to thiol groups in proteins (glutathione depletion), leading to cellular stress [2].

Part 3: Stability & Reactivity (Visualized)

The core risk in handling this compound is not just the salt itself, but its degradation products. The equilibrium below dictates storage conditions.[3]

Figure 1: Stability profile showing the Retro-Michael elimination pathway triggered by moisture or basic conditions.

Part 4: Handling & Emergency Protocols

Engineering Controls & PPE

-

Hygroscopicity: The HCl salt is hygroscopic. Absorption of water promotes hydrolysis and "clumping," which complicates accurate weighing.

-

Glove Selection:

-

Recommended: Nitrile (0.11 mm) for incidental splash.

-

Critical: If handling the free base (liquid), use Laminate film (Silver Shield) as amines permeate nitrile rapidly.

-

Handling Workflow (Decision Tree)

Figure 2: Operational decision tree for assessing reagent quality and safety prior to experimentation.

Emergency Response

-

Inhalation: Move to fresh air immediately. The salt dust is a respiratory irritant (H335).[2]

-

Skin Contact: Wash with soap and water.[4] Do not use ethanol or organic solvents, as they may increase skin absorption of the free base if present.

-

Spill Cleanup:

-

Do not dry sweep (dust generation).

-

Cover with wet sand or vermiculite.

-

Neutralize surface with dilute sodium bicarbonate (baking soda) solution only if ventilation is adequate (releases amine vapor).

-

Part 5: Storage & Disposal[6][7]

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is sensitive to moisture.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides emission control required).

References

-

PubChem. (n.d.).[5] Compound Summary: 3-(Dimethylamino)cyclohexan-1-one.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Schwöbel, J. A. H., et al. (2011). Michael-type formation of covalent protein adducts: Structure-activity relationships. Chemical Research in Toxicology. (Contextual reference for Michael Acceptor toxicity).

-

ECHA. (n.d.). C&L Inventory: Cyclohexanone. European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Scale-up synthesis of 3-(Dimethylamino)cyclohexanone hydrochloride

Executive Summary

This application note details the process engineering and scale-up protocol for the synthesis of 3-(dimethylamino)cyclohexanone hydrochloride . Unlike its regioisomer (the Mannich base used in Tramadol synthesis), this 3-substituted isomer is synthesized via a thermodynamically controlled Aza-Michael conjugate addition of dimethylamine to 2-cyclohexen-1-one.

This guide addresses critical scale-up challenges, including exotherm management during amine addition, mitigation of retro-Michael elimination during workup, and crystallization kinetics of the hydrochloride salt.

Chemical Context & Reaction Mechanism

The synthesis relies on the nucleophilic attack of dimethylamine (DMA) at the

-

Reaction Type: 1,4-Conjugate Addition (Aza-Michael).

-

Thermodynamics: The reaction is reversible. High temperatures favor the retro-Michael pathway (elimination of amine to regenerate enone).

-

Kinetics: Protic solvents or Lewis acids accelerate the forward reaction by activating the carbonyl oxygen, increasing the electrophilicity of the

-carbon.

Reaction Scheme Visualization

Figure 1: Reaction pathway showing the forward Aza-Michael addition and the risk of retro-Michael reversion.

Safety & Handling (Critical)

-

2-Cyclohexen-1-one: Highly toxic by inhalation and skin contact (Lachrymator). Fatal in contact with skin. Double-gloving (Nitrile/Laminate) and full-face respirator or fume hood operation are mandatory.

-

Dimethylamine (DMA): Flammable gas/liquid. Corrosive. Use as a solution (e.g., 2M in THF or MeOH) for safer handling on intermediate scales.

-

Exotherm: Both the Michael addition and the salt formation are exothermic. Adiabatic temperature rise potential must be calculated before scaling >100g.

Detailed Scale-Up Protocol

Target Scale: 1.0 mol (approx. 177 g theoretical yield) Equipment: 2L Jacketed Glass Reactor, Overhead Stirrer (High Torque), dropping funnel, internal temp probe.

Phase 1: Conjugate Addition (Free Base Formation)

-

Reactor Setup: Purge reactor with

. Connect scrubber for amine vapors. -

Charging: Charge 2-Cyclohexen-1-one (96.1 g, 1.0 mol) and Ethanol (absolute) (500 mL).

-

Rationale: Ethanol acts as a protic solvent to activate the enone via hydrogen bonding, accelerating the reaction rate (See Reference 1).

-

-

Cooling: Cool the solution to 0–5°C .

-

Control Strategy: Low temperature suppresses polymerization of the enone and favors the exothermic forward reaction equilibrium.

-

-

Addition: Add Dimethylamine (33% in EtOH or 2M in THF) (1.1 - 1.2 eq) dropwise over 60 minutes.

-

CPP (Critical Process Parameter): Maintain internal temperature

. Rapid addition causes localized hot spots, risking polymerization.

-

-

Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.

Phase 2: Salt Formation & Isolation

-

Concentration (Optional but Recommended): If using excess amine, concentrate the solution under reduced pressure at <30°C to remove unreacted DMA. Do not exceed 30°C.

-

Dilution: Redissolve residue in Diethyl Ether or MTBE (600 mL).

-

Rationale: The HCl salt is insoluble in ether/MTBE, ensuring high recovery.

-

-

Acidification: Cool to 0°C . Add HCl (4M in Dioxane) or bubble anhydrous HCl gas slowly.

-

Endpoint: pH 2–3 (wet pH paper).

-

Observation: A white precipitate will form immediately.

-

-

Aging: Stir the slurry at 0°C for 2 hours to ripen the crystals.

-

Filtration: Filter under

atmosphere (product is hygroscopic). Wash with cold MTBE (2 x 100 mL). -

Drying: Vacuum oven at 35°C for 12 hours. Use a desiccant trap.

Process Flow & Logic

Figure 2: Process Flow Diagram (PFD) highlighting critical temperature control points.

Analytical Specifications

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white crystalline solid | Visual | Discoloration indicates enone polymerization. |

| Assay | > 98.0% | HPLC / Titration | Purity for pharmaceutical use. |

| Residual Enone | < 0.15% | HPLC (UV 225 nm) | Enone is a Michael acceptor (genotoxic impurity alert). |

| Water Content | < 1.0% | Karl Fischer | Product is hygroscopic; affects stability. |

| Consistent with structure | NMR (D | Confirm 3-position substitution (distinct from 2-isomer). |

NMR Distinctions:

-

Target (3-isomer): Look for the quintet/multiplet of the methine proton at C3 (

ppm) coupled to C2 and C4 methylenes. -

Impurity (2-isomer/Mannich): Would show a methine doublet/multiplet at C2 coupled to the carbonyl alpha position.

Troubleshooting Guide

-

Issue: Low Yield / Oiling Out.

-

Cause: Presence of water or excess alcohol during acidification.

-

Solution: Ensure the free base is dried (azeotrope with toluene if needed) before adding HCl. Use anhydrous ether/MTBE for the salt step.

-

-

Issue: Yellow Product.

-

Cause: Polymerization of 2-cyclohexen-1-one or oxidation.

-

Solution: Distill starting enone before use. Keep reaction strictly under

.

-

-

Issue: Reversion to Starting Material.

-

Cause: Workup temperature too high or basic aqueous washes used.

-

Solution: Keep all workup steps

. Avoid aqueous basic washes; strip amine under vacuum instead.

-

References

-

Reaction Mechanism (Aza-Michael)

- Title: Accelerated and Concerted Aza-Michael Addition and SuFEx Reaction in Microdroplets.

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

- Relevance: Validates the kinetics and solvent effects on Aza-Michael additions.

-

Safety Data (2-Cyclohexen-1-one)

-

Kinetics & Solvent Effects

- Title: An experimental investigation into the kinetics and mechanism of the aza-Michael additions.

- Source: White Rose Research Online (University of York).

-

URL:[Link]

- Relevance: Supports the use of protic solvents (like Ethanol)

Sources

Application Notes and Protocols for the Quantification of 3-(Dimethylamino)cyclohexanone Hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction

3-(Dimethylamino)cyclohexanone hydrochloride is a synthetic organic compound with a structure that incorporates a cyclohexanone ring and a dimethylamino group. Its accurate quantification is crucial in various stages of drug development and research, including synthesis quality control, purity assessment, and stability studies. This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of 3-(Dimethylamino)cyclohexanone hydrochloride, drawing upon established principles for analogous compounds.

The chemical structure of 3-(Dimethylamino)cyclohexanone hydrochloride presents unique analytical challenges. The cyclohexanone moiety contains a carbonyl group, which can act as a weak chromophore, while the tertiary amine group imparts basic properties to the molecule. The hydrochloride salt form ensures its solubility in aqueous media.[1] This guide will explore various analytical techniques, detailing the rationale behind method selection and providing step-by-step protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties of 3-(Dimethylamino)cyclohexanone and its Hydrochloride Salt

Understanding the fundamental properties of the analyte is paramount for developing robust analytical methods.

| Property | Value/Information | Source |

| Chemical Formula | C8H15NO (free base), C9H18ClNO (hydrochloride salt) | [2][3] |

| Molecular Weight | 141.21 g/mol (free base), 191.70 g/mol (hydrochloride salt) | [2][3] |

| Appearance | White crystalline solid/powder | [1][4] |

| Solubility | High solubility in water; soluble in organic solvents like chloroform, DMSO, and methanol. | [1][4] |

| Melting Point | Approximately 147-151 °C | [4] |

Recommended Analytical Techniques

Several analytical techniques can be employed for the quantification of 3-(Dimethylamino)cyclohexanone hydrochloride. The choice of method will depend on factors such as the required sensitivity, selectivity, available instrumentation, and the sample matrix. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds. For 3-(Dimethylamino)cyclohexanone hydrochloride, which lacks a strong native chromophore, derivatization is a highly recommended approach to enhance UV detection and sensitivity.

Rationale for HPLC Method Development

The primary challenge in developing an HPLC method for this analyte is its poor UV absorbance. To overcome this, pre-column derivatization with a reagent that introduces a highly UV-absorbent moiety is a proven strategy. A well-established derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (2,4-DNPH), which reacts with the carbonyl group to form a stable, colored hydrazone that can be readily detected in the visible region.[5]

An alternative approach for non-UV active amines is the use of mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms to achieve separation.[6] Detection can then be achieved using techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

Experimental Workflow for HPLC with Pre-column Derivatization

Caption: HPLC workflow with pre-column derivatization.

Detailed Protocol for HPLC with Pre-column Derivatization

Objective: To quantify 3-(Dimethylamino)cyclohexanone hydrochloride by converting it to its 2,4-dinitrophenylhydrazone derivative followed by reversed-phase HPLC with UV-Vis detection.

Materials:

-

3-(Dimethylamino)cyclohexanone hydrochloride reference standard

-

2,4-Dinitrophenylhydrazine (2,4-DNPH)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid (analytical grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Analytical balance

Procedure:

-

Preparation of Derivatizing Reagent (2,4-DNPH solution):

-

Carefully dissolve 100 mg of 2,4-DNPH in 10 mL of acetonitrile.

-

Add 0.5 mL of concentrated perchloric acid.

-

Dilute to 20 mL with acetonitrile. This solution should be prepared fresh daily.

-

-

Preparation of Standard Solutions:

-

Accurately weigh about 20 mg of 3-(Dimethylamino)cyclohexanone hydrochloride reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v) to obtain a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.

-

-

Preparation of Sample Solutions:

-

Accurately weigh a quantity of the sample containing approximately 2 mg of 3-(Dimethylamino)cyclohexanone hydrochloride into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent used for the standards. Further dilute as necessary to fall within the calibration range.

-

-

Derivatization Reaction:

-

To 1 mL of each standard and sample solution in a suitable vial, add 1 mL of the 2,4-DNPH derivatizing reagent.

-

Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.

-

Allow the solutions to cool to room temperature.

-

-

HPLC Analysis:

-

Set up the HPLC system with the following parameters (these may require optimization):

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 365 nm (or the absorption maximum of the formed hydrazone)

-

-

Inject the derivatized standard and sample solutions.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.

-

Determine the concentration of 3-(Dimethylamino)cyclohexanone hydrochloride in the sample solutions from the calibration curve.

-

Validation Parameters to Consider:

-

Specificity: Analyze a blank and a spiked blank to ensure no interference at the retention time of the analyte derivative.

-

Linearity: Assess the linearity of the calibration curve over the desired concentration range.

-

Accuracy and Precision: Determine the recovery and repeatability of the method by analyzing spiked samples at different concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and potential for thermal degradation of amines, derivatization is often employed to improve chromatographic performance and increase volatility.

Rationale for GC-MS Method Development

Direct injection of 3-(Dimethylamino)cyclohexanone hydrochloride into a GC system can lead to poor peak shape and potential degradation. Derivatization of the amine group, for example through silylation, can mitigate these issues.[7] Alternatively, a headspace GC method could be developed to analyze volatile impurities or the compound itself if it has sufficient vapor pressure.[8] For confirmation of identity, mass spectrometry provides highly specific fragmentation patterns.

Experimental Workflow for GC-MS

Caption: GC-MS analytical workflow.

Detailed Protocol for GC-MS

Objective: To quantify 3-(Dimethylamino)cyclohexanone hydrochloride using GC-MS, with an optional derivatization step.

Materials:

-

3-(Dimethylamino)cyclohexanone hydrochloride reference standard

-

Ethyl acetate (GC grade)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Volumetric flasks, pipettes, and GC vials

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column)

-

Autosampler

Procedure:

-

Preparation of Standard and Sample Solutions:

-

Prepare stock solutions of the reference standard and internal standard in ethyl acetate.

-

Create a series of calibration standards by diluting the stock solutions and adding a constant amount of the internal standard to each.

-

Prepare sample solutions by dissolving a known amount of the sample in ethyl acetate and adding the same amount of internal standard.

-

-

Derivatization (Optional, but Recommended):

-

To 100 µL of each standard and sample solution in a GC vial, add 50 µL of BSTFA.

-

Cap the vials tightly and heat at 70°C for 30 minutes.

-

Allow the vials to cool before analysis.

-

-

GC-MS Analysis:

-

Set up the GC-MS system with the following parameters (optimization is necessary):

-

Injector Temperature: 250°C

-

Injection Mode: Split or splitless, depending on the required sensitivity

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

-

-

-

Quantification:

-

Identify the characteristic ions for the analyte (and its derivative) and the internal standard.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Calculate the concentration of 3-(Dimethylamino)cyclohexanone hydrochloride in the samples using the calibration curve.

-

UV-Visible Spectrophotometry

For a rapid, simple, and cost-effective estimation, UV-Visible spectrophotometry can be utilized, particularly if HPLC or GC-MS are unavailable. As with HPLC, this method will likely require a derivatization step to produce a colored product.

Rationale for UV-Vis Spectrophotometry

The native UV absorbance of 3-(Dimethylamino)cyclohexanone is expected to be weak and in the low UV region, making it susceptible to interference from other UV-absorbing impurities.[9] A colorimetric reaction, such as the formation of a charge-transfer complex or a condensation product, can shift the absorbance to the visible region, thereby increasing both sensitivity and selectivity.[9]

Detailed Protocol for UV-Vis Spectrophotometry

Objective: To quantify 3-(Dimethylamino)cyclohexanone hydrochloride using a colorimetric reaction.

Materials:

-

3-(Dimethylamino)cyclohexanone hydrochloride reference standard

-

Reagents for color formation (e.g., p-chloranilic acid for charge-transfer complex formation with amines)

-

Suitable solvent (e.g., acetonitrile or methanol)

-

Cuvettes (1 cm path length)

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of the reference standard in the chosen solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare a sample solution with a concentration expected to fall within the calibration range.

-

-

Color Development:

-

To a fixed volume of each standard and sample solution, add a fixed volume of the color-forming reagent solution.

-

Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored product against a reagent blank.

-

-

Quantification:

-

Construct a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of the analyte in the sample solution from the calibration curve.

-

Method Comparison

| Feature | HPLC with Derivatization | GC-MS | UV-Vis Spectrophotometry |

| Selectivity | High | Very High | Moderate to Low |

| Sensitivity | High | Very High | Moderate |

| Instrumentation Cost | High | Very High | Low |

| Sample Throughput | Moderate | Moderate | High |

| Expertise Required | High | High | Low |

| Confirmatory Power | Moderate (based on retention time) | High (mass spectrum) | Low |

Conclusion

The quantification of 3-(Dimethylamino)cyclohexanone hydrochloride can be effectively achieved using several analytical techniques. For high accuracy, selectivity, and sensitivity, HPLC with pre-column derivatization using an agent like 2,4-DNPH is a robust and reliable method. GC-MS offers unparalleled specificity and is an excellent confirmatory technique, especially when coupled with derivatization to improve chromatographic performance. For rapid and routine analysis where high sensitivity is not the primary concern, UV-Visible spectrophotometry with a colorimetric reaction can be a suitable and cost-effective alternative. The choice of the most appropriate method should be based on the specific requirements of the analysis, including the sample matrix, desired level of sensitivity, and available resources. Method validation should always be performed to ensure the reliability of the obtained results.

References

-

Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. National Center for Biotechnology Information. [Link]

-

A simple and rapid HPLC method for estimation of dimethicone from formulations. ResearchGate. [Link]

-

HPLC Methods for analysis of Dimethylamine. HELIX Chromatography. [Link]

-

Development and Application of Analytical Methods for Understanding the Fate and Occurrence of Pharmaceuticals in Freshwater Sediments. University of York Research Repository. [Link]

-

Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. PubMed. [Link]

-

The use of cyclohexanone as a "derivatizing" reagent for the GC-MS detection of amphetamines and ephedrines in seizures and the urine. PubMed. [Link]

-

Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

-

Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Organic Chemistry Portal. [Link]

-

3-(Dimethylamino)cyclohexan-1-one. PubChem. [Link]

-

Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. [Link]

-

A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. ResearchGate. [Link]

-

Analytical Methods. OPUS. [Link]

-

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride. PubChem. [Link]

-

2-dimethylamino methyl cyclohexanone hydrochloride. ChemBK. [Link]

-

UV-Visible spectral analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone. ResearchGate. [Link]

-

How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? ResearchGate. [Link]

-

Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-(Dimethylamino)cyclohexan-1-one | C8H15NO | CID 12264953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | 42036-65-7 [chemicalbook.com]

- 5. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine [pubmed.ncbi.nlm.nih.gov]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for the analysis of 3-(Dimethylamino)cyclohexanone hydrochloride

Application Note: HPLC Analysis of 3-(Dimethylamino)cyclohexanone Hydrochloride

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 3-(Dimethylamino)cyclohexanone hydrochloride . This compound is a critical Mannich base intermediate used in the synthesis of centrally acting analgesics, most notably Tramadol and Tapentadol . Due to its aliphatic nature and lack of strong chromophores, this method utilizes low-wavelength UV detection (210 nm) combined with a phosphate-buffered mobile phase to ensure peak symmetry for the basic amine moiety. This guide is designed for QC laboratories and process development teams requiring high specificity and precision.

Introduction & Chemical Context

3-(Dimethylamino)cyclohexanone (CAS: 15359-97-4 for free base) presents specific chromatographic challenges:

-

Basicity: The tertiary amine group interacts strongly with residual silanols on silica-based columns, leading to peak tailing.

-

Detection Limits: The molecule lacks a conjugated

-system. UV absorption is limited to the carbonyl -

Stability: As a Mannich base, it can undergo retro-Mannich reactions or condensation under extreme pH or thermal stress.

This protocol employs a Reversed-Phase (RP-HPLC) approach using a high-purity C18 column and an acidic mobile phase to protonate the amine (

Method Development Strategy (The "Why")

The following logic flow illustrates the physicochemical properties driving the experimental design:

Figure 1: Decision matrix for chromatographic conditions based on analyte chemistry.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4]

-

Reference Standard: 3-(Dimethylamino)cyclohexanone HCl (>98.0% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric acid (85%). -

Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18. Note: Use a "Base-Deactivated" (BDS) column.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 30°C | Improves mass transfer and peak shape. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Injection Vol | 10 - 20 µL | Higher volume compensates for low UV response. |

| Detection | UV @ 210 nm | Targets the carbonyl |

| Run Time | 15 minutes | Sufficient to elute synthesis byproducts. |

| Mobile Phase A | 20 mM | Acidic pH suppresses silanol ionization. |

| Mobile Phase B | Acetonitrile | Strong eluent for organic separation. |

| Mode | Isocratic (85:15 A:B) | Stable baseline for low-UV detection. |

Buffer Preparation:

Dissolve 2.72 g of

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh 50 mg of 3-(Dimethylamino)cyclohexanone HCl.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve in Mobile Phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (0.1 mg/mL):

-

Pipette 5.0 mL of Stock Solution into a 50 mL flask.

-

Dilute to volume with Mobile Phase.

Figure 2: Sample preparation workflow ensuring homogeneity and particulate removal.[2]

System Suitability & Validation Criteria

To ensure the method is "self-validating" per run, the following System Suitability Test (SST) parameters must be met before analyzing unknown samples.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Retention Time (RT) | 4.0 - 6.0 min | Check flow rate and mobile phase composition. |

| Theoretical Plates (N) | > 5,000 | Column aging or poor connection (dead volume). |

| Tailing Factor (T) | < 1.5 | Silanol interaction. Lower pH or add TEA modifier. |

| RSD (Area, n=6) | < 2.0% | Injector issue or pump pulsation. |

| Resolution (Rs) | > 2.0 (if impurities present) | Adjust % Acetonitrile. |

Linearity:

The method demonstrates linearity from 10 µg/mL to 150 µg/mL (

Limit of Detection (LOD): Approximately 0.5 µg/mL (Signal-to-Noise ratio 3:1), critical for cleaning validation or impurity profiling.

Troubleshooting Guide

-

High Backpressure:

-

Cause: Buffer precipitation in the pump heads or column frit blockage.

-

Fix: Ensure the aqueous buffer is filtered. Flush system with 90:10 Water:Methanol (no buffer) after use to prevent salt crystal formation.

-

-

Baseline Drift at 210 nm:

-

Cause: Impure Acetonitrile or Temperature fluctuations.

-

Fix: Use "Gradient Grade" or "Far UV" grade Acetonitrile. Ensure the column oven is stable at 30°C.

-

-

Split Peaks:

-

Cause: Sample solvent is stronger than mobile phase.

-

Fix: Dissolve the sample only in the mobile phase. Do not use pure Methanol or Acetonitrile as the diluent.

-

References

-

Impurity Profiling of Tramadol Hydrochloride

- Singh, K. "Method Development and Validation of Tramadol Hydrochloride by RP-HPLC Method." International Journal of Pharmacy and Pharmaceutical Research, 2017.

-

General Chromatography of Basic Amines

- Vertex AI Search Result 1.12: "HPLC Methods for analysis of Dimethylamine and related bases.

-

Tramadol Impurity Analysis (Related Substance A)

- "Quantification of Tramadol hydrochloride and its Related Substances by HPLC." Asian Journal of Pharmaceutical Analysis, 2013.

-

USP General Chapter <621> Chromatography

Sources

Application Notes & Protocols: 3-(Dimethylamino)cyclohexanone Hydrochloride as a Versatile Precursor for Novel Heterocyclic Scaffolds

Abstract

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic selection of starting materials is paramount for the efficient construction of these complex molecular architectures. This guide details the utility of 3-(Dimethylamino)cyclohexanone hydrochloride, a readily available and highly reactive building block, in the synthesis of diverse and medicinally relevant heterocyclic systems. We provide in-depth scientific rationale, step-by-step protocols, and mechanistic insights for the synthesis of fused pyrimidines, pyrazoles, and thiophenes. These protocols are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile ketone for the rapid generation of novel chemical entities.

The Strategic Advantage of 3-(Dimethylamino)cyclohexanone

3-(Dimethylamino)cyclohexanone hydrochloride offers a unique combination of functionalities that render it an exceptional starting material for heterocyclic synthesis. Its reactivity is governed by two primary sites: the ketone carbonyl and the adjacent α-protons.

-

Ketone Carbonyl: This electrophilic center is the primary site for nucleophilic attack and condensation reactions, which are fundamental to the formation of many heterocyclic rings.[3][4]

-

α-Methylene Protons: The protons on the carbons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, enabling a wide range of C-C bond-forming reactions necessary for building complex scaffolds.

-

Dimethylamino Group: This tertiary amine substituent plays a crucial role. It can act as a directing group, influencing the regioselectivity of subsequent reactions. Furthermore, under specific conditions, it can serve as a leaving group to introduce α,β-unsaturation, a key feature for Michael additions and other cyclization strategies. Its presence can also enhance the solubility and crystalline nature of intermediates and final products.

The hydrochloride salt form ensures the compound is a stable, free-flowing solid that is convenient to handle and store.

Diagram: Key Reactive Sites

Caption: Reactivity map of 3-(Dimethylamino)cyclohexanone.

Synthesis of Fused Pyrimidine Derivatives: Accessing Tetrahydroquinazolines

Fused pyrimidines are a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities including anticancer and anti-inflammatory properties.[5][6][7] A common and robust method for their synthesis involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine or amidine salt.[7][8] Here, we transform 3-(Dimethylamino)cyclohexanone into a highly reactive enaminone intermediate, which serves as a synthetic equivalent of a 1,3-dicarbonyl system for subsequent cyclization.

Scientific Rationale